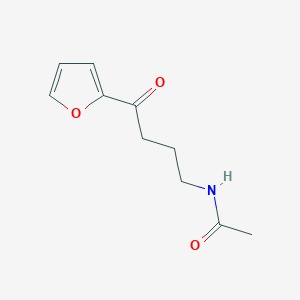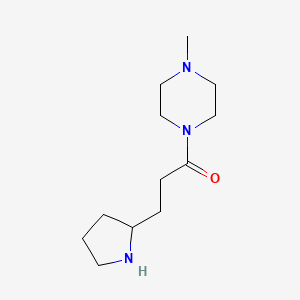
1-(4-Methylpiperazin-1-yl)-3-(pyrrolidin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPHP , belongs to the class of substituted cathinones. These compounds are structurally related to amphetamines and are often associated with psychoactive effects. MPHP features a piperazine ring and a pyrrolidine ring, connected by a propanone linker. Its chemical formula is C₁₃H₂₀N₂O.
Métodos De Preparación
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While MPHP is not widely produced industrially, it can be synthesized in research laboratories for scientific investigations.
Análisis De Reacciones Químicas
MPHP undergoes various chemical reactions:
Oxidation: MPHP can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction of MPHP can yield secondary amines or alcohols.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
MPHP has been studied in various fields:
Neurochemistry: Researchers investigate its effects on neurotransmitter systems, especially dopamine and serotonin.
Pharmacology: MPHP’s psychostimulant properties are of interest.
Forensic Toxicology: Detection and analysis in biological samples.
Designer Drug Market: MPHP has appeared in illicit drug formulations.
Mecanismo De Acción
- MPHP likely acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased synaptic levels of these neurotransmitters.
- It may also interact with serotonin receptors.
- The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
- MPHP shares structural similarities with other substituted cathinones, such as α-PVP (alpha-pyrrolidinopentiophenone) and MDPV (methylenedioxypyrovalerone).
- Its uniqueness lies in the specific combination of the piperazine and pyrrolidine rings.
Remember that MPHP’s psychoactive effects and potential risks make it a subject of regulatory concern. Always prioritize safety and adhere to legal guidelines when researching or handling such compounds
Propiedades
Fórmula molecular |
C12H23N3O |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-3-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-14-7-9-15(10-8-14)12(16)5-4-11-3-2-6-13-11/h11,13H,2-10H2,1H3 |
Clave InChI |
KJARMSMFZXIAOG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)

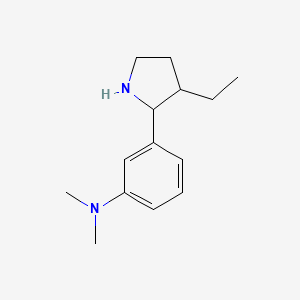
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
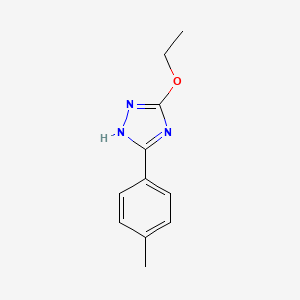
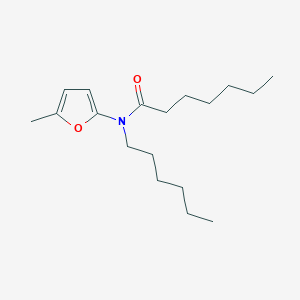
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
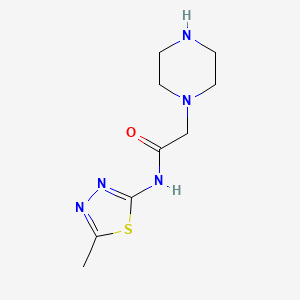
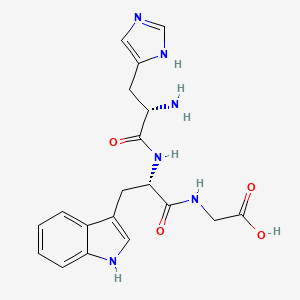
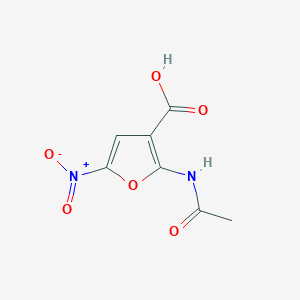
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
